Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate
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Overview
Description
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate is a chemical compound with the molecular formula C10H10Cl2N2O2. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry . The compound is characterized by the presence of a hydrazono group and two chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate typically involves the reaction of ethyl chloroacetate with 2-chlorophenylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then refluxed, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is typically isolated through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazono group can be oxidized to form azo compounds or reduced to form hydrazine derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted hydrazono derivatives.
Oxidation Reactions: Formation of azo compounds.
Reduction Reactions: Formation of hydrazine derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate involves its interaction with various molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]-acetate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 2-chloro-2-[2-(2-methoxyphenyl)hydrazono]-acetate: This compound contains a methoxy group instead of a chlorine atom, which affects its chemical reactivity and biological activity.
Ethyl 2-chloro-2-[2-(2-nitrophenyl)hydrazono]-acetate: The presence of a nitro group in this compound enhances its electrophilic properties and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two chlorine atoms, which contribute to its distinct chemical and biological properties .
Biological Activity
Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by its hydrazone functional group, which is known for imparting various biological properties. The synthesis typically involves the reaction of ethyl chloroacetate with 2-chlorophenylhydrazine under controlled conditions to yield the target compound. The reaction mechanism generally follows nucleophilic substitution pathways, where the hydrazine derivative acts as a nucleophile.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating various hydrazone derivatives found that certain analogs displayed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a promising application in treating bacterial infections .
Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
4a | 20 | 0.22 |
5a | 18 | 0.25 |
7b | 25 | 0.20 |
Anticancer Activity
In vitro studies have also indicated that this compound and its derivatives can inhibit cancer cell proliferation. For example, a study on related compounds showed that they significantly reduced cell viability in various cancer cell lines, including breast and liver cancers. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Evaluation : A study involving several hydrazone derivatives found that those with chlorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The presence of electron-withdrawing groups like chlorine was crucial for their effectiveness against pathogenic strains .
- Anticancer Studies : In another investigation, derivatives of this compound were tested against HepG2 liver cancer cells. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-6-4-3-5-7(8)11/h3-6,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPRVINQSYJPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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